Cas no 930-53-0 (1H-imidazol-2-amine, 4,5-dihydro-n-methyl-)

1H-imidazol-2-amine, 4,5-dihydro-n-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-imidazol-2-amine, 4,5-dihydro-n-methyl-
- AKOS006238388
- N-methyl-4,5-dihydro-1H-imidazol-2-amine
- 897-741-2
- DB-337267
- Z3072981652
- N-methylimidazolidin-2-imine
- 2-methylamino-2-imidazoline
- MFCD18827545
- AT25111
- EN300-6744063
- 930-53-0
-
- Inchi: InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7)
- InChI Key: RBFIHIRGOXGJIG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 99.079647300Da
- Monoisotopic Mass: 99.079647300Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 78.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.4Ų
- XLogP3: -0.7
1H-imidazol-2-amine, 4,5-dihydro-n-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6744063-2.5g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 2.5g |
$978.0 | 2023-07-10 | |
Enamine | EN300-6744063-5.0g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 5.0g |
$1448.0 | 2023-07-10 | |
Aaron | AR023PGO-1g |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 1g |
$712.00 | 2025-02-14 | |
Aaron | AR023PGO-500mg |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 500mg |
$540.00 | 2025-02-14 | |
Aaron | AR023PGO-2.5g |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 2.5g |
$1370.00 | 2025-02-14 | |
Aaron | AR023PGO-10g |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 10g |
$2976.00 | 2024-07-18 | |
abcr | AB588812-1g |
N-Methyl-4,5-dihydro-1H-imidazol-2-amine; . |
930-53-0 | 1g |
€891.60 | 2024-07-20 | ||
abcr | AB588812-100mg |
N-Methyl-4,5-dihydro-1H-imidazol-2-amine; . |
930-53-0 | 100mg |
€265.40 | 2024-07-20 | ||
Enamine | EN300-6744063-1.0g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 1.0g |
$499.0 | 2023-07-10 | |
Enamine | EN300-6744063-10.0g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 10.0g |
$2146.0 | 2023-07-10 |
1H-imidazol-2-amine, 4,5-dihydro-n-methyl- Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on 1H-imidazol-2-amine, 4,5-dihydro-n-methyl-
1H-imidazol-2-amine, 4,5-dihydro-N-methyl- (CAS No. 930-53-0): A Comprehensive Overview
1H-imidazol-2-amine, 4,5-dihydro-N-methyl- (CAS No. 930-53-0) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4,5-dihydro-N-methylimidazol-2-amine, is a derivative of imidazole and has been extensively studied for its unique properties and potential applications in various scientific and industrial domains.
The molecular structure of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- consists of a five-membered imidazole ring with an additional nitrogen atom and a methyl group attached to the 2-position. The presence of the dihydro form indicates that the ring is partially saturated, which contributes to its chemical stability and reactivity. This compound is of particular interest due to its ability to form stable complexes with metal ions and its potential as a building block in the synthesis of more complex molecules.
In recent years, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been the subject of numerous studies aimed at understanding its biological activities and potential therapeutic applications. One notable area of research is its role as a ligand in metalloenzymes and metalloproteins. These studies have shown that the compound can coordinate with various metal ions, such as zinc and copper, which are essential for the function of many enzymes and proteins involved in cellular processes.
Furthermore, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it a valuable intermediate in the development of metal-based drugs. For instance, recent research has explored the use of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- in the synthesis of metalloporphyrins and metallofullerenes, which have shown promise in cancer therapy and other medical applications.
The chemical properties of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- also make it an attractive candidate for use in analytical chemistry. Its ability to form stable complexes with metal ions allows it to be used as a chelating agent in various analytical techniques, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). These techniques are widely used for the detection and quantification of trace metals in environmental samples and biological tissues.
In addition to its applications in analytical chemistry, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been studied for its potential as a ligand in catalytic reactions. The compound's ability to coordinate with transition metals makes it a useful ligand in homogeneous catalysis. Recent studies have demonstrated that 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- can enhance the catalytic activity and selectivity of various transition-metal catalysts used in organic synthesis. This has significant implications for the development of more efficient and environmentally friendly catalytic processes.
The biological activities of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- have also been explored in depth. Research has shown that this compound can exhibit antimicrobial properties against certain bacteria and fungi. The mechanism behind these antimicrobial effects is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes involved in microbial metabolism. These findings have led to interest in developing 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- as a potential lead compound for new antimicrobial agents.
Moreover, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been investigated for its potential neuroprotective effects. Studies have suggested that this compound may have antioxidant properties that can protect neurons from oxidative stress-induced damage. This is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- to mitigate oxidative stress could make it a valuable therapeutic agent in the treatment of these conditions.
In conclusion, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- (CAS No. 930-53-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical properties make it an important building block in the synthesis of complex molecules and a valuable ligand in catalytic reactions. Additionally, its biological activities suggest potential therapeutic applications in areas such as antimicrobial agents and neuroprotective drugs. As research continues to uncover new insights into this compound's properties and applications, it is likely to play an increasingly important role in scientific advancements across multiple disciplines.
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